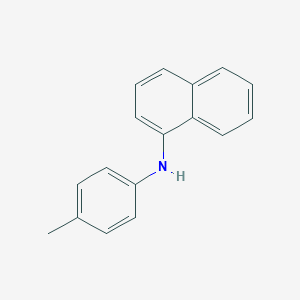

N-(p-Tolyl)-1-naphthylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylphenyl)naphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N/c1-13-9-11-15(12-10-13)18-17-8-4-6-14-5-2-3-7-16(14)17/h2-12,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYRKFWBKGQTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284552 | |

| Record name | N-(p-Tolyl)-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-43-5 | |

| Record name | N-(4-Methylphenyl)-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-p-Tolyl-1-naphthylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(p-Tolyl)-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(p-Tolyl)-1-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(p-Tolyl)-1-naphthylamine fundamental properties

An In-depth Technical Guide to N-(p-Tolyl)-1-naphthylamine: Core Properties and Applications

Introduction

This compound, a diarylamine featuring both a naphthalene and a toluene moiety linked by a secondary amine, is a versatile organic compound with significant utility in materials science and chemical synthesis. Its rigid, aromatic structure and electron-donating amine group bestow upon it specific electronic and photophysical properties that are exploited in diverse fields. This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and key applications, with a focus on the underlying scientific principles relevant to researchers, scientists, and drug development professionals.

Physicochemical and Computational Properties

The physical and chemical characteristics of a molecule are dictated by its structure. This compound combines the large, planar surface of the naphthalene ring system with the substituted phenyl ring of p-toluidine. This results in a molecule with significant hydrophobicity and a specific steric and electronic profile.

The core properties are summarized below for quick reference. The high octanol-water partition coefficient (LogP) is indicative of its poor solubility in aqueous media and preference for lipid or non-polar environments, a key feature for its application as a membrane probe.[1]

| Property | Value | Source(s) |

| CAS Number | 634-43-5 | [1][2][3] |

| Molecular Formula | C₁₇H₁₅N | [1][2][4] |

| Molecular Weight | 233.31 g/mol | [1][2][3] |

| Appearance | White to off-white or light yellow/brown crystalline powder | [4] |

| Melting Point | 76-79 °C | [4] |

| Boiling Point | ~360 °C (at 528 mmHg) | [4] |

| Purity | Typically ≥96-98% | [2] |

| Predicted XlogP | 4.8 - 4.89 | [1][5] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

| TPSA | 12.03 Ų | [1] |

Synthesis and Purification: The Buchwald-Hartwig Approach

The formation of the C-N bond between the naphthyl and tolyl rings is most efficiently achieved via modern palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination has become the gold standard for this transformation, largely supplanting harsher, classical methods like the Ullmann condensation.

Causality of Method Selection

The preference for the Buchwald-Hartwig amination stems from its significant advantages:

-

Milder Conditions: It avoids the high temperatures and copper catalysts required for the Ullmann reaction, which can limit functional group tolerance.[6]

-

Broader Scope: The reaction is highly versatile, accommodating a wide range of amine and aryl halide coupling partners with diverse electronic and steric properties.[7]

-

Higher Yields & Purity: It generally provides cleaner reactions with higher yields, simplifying subsequent purification.

-

Catalytic Efficiency: The use of sophisticated phosphine ligands allows for very low catalyst loadings, improving the economic and environmental profile of the synthesis.[8]

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the catalyst.

General Catalytic Cycle Diagram

Caption: Generalized Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Buchwald-Hartwig methodologies.[9]

Materials:

-

1-Bromonaphthalene

-

p-Toluidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., Xantphos or a biarylphosphine like SPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon)

Procedure:

-

Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add sodium tert-butoxide (1.2 equivalents).

-

Reagent Addition: Under a positive pressure of inert gas (argon or nitrogen), add the palladium precursor Pd₂(dba)₃ (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

-

Coupling Partners: Add p-toluidine (1.1 equivalents) and 1-bromonaphthalene (1.0 equivalent).

-

Solvent Addition: Add anhydrous toluene via cannula or syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.

-

Workup: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Spectroscopic Characterization

Unambiguous identification of the synthesized compound is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecular structure.

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets in the aromatic region (~7.0-8.2 ppm) for the naphthyl and tolyl protons. A singlet for the methyl group (~2.3 ppm). A broad singlet for the N-H proton, which may vary in chemical shift depending on solvent and concentration. |

| ¹³C NMR | Multiple signals in the aromatic region (~110-150 ppm). A signal for the methyl carbon (~20-21 ppm). |

| FT-IR (KBr) | N-H stretching vibration (~3400 cm⁻¹). Aromatic C-H stretching (~3050 cm⁻¹). Aromatic C=C ring stretching (~1600-1450 cm⁻¹). C-N stretching (~1300 cm⁻¹). |

| UV-Vis (in EtOH) | Strong absorption bands in the UV region, typically with maxima around 250-350 nm, corresponding to π→π* transitions within the aromatic systems.[10] |

| MS (EI) | Molecular ion peak [M]⁺ at m/z = 233. |

Note: Specific chemical shifts in NMR are solvent-dependent. The data presented are typical ranges.

Key Applications in Research and Drug Development

The unique properties of this compound and its derivatives make them valuable tools in several research areas.

Fluorescent Probes for Biological Systems

Naphthylamine derivatives are well-known for their environmentally sensitive fluorescence. N-Phenyl-1-naphthylamine (NPN), a close analog, is a widely used hydrophobic fluorescent probe to study the integrity and permeability of bacterial outer membranes.[11][12] this compound is expected to behave similarly.

Mechanism of Action: In an aqueous environment, the molecule's fluorescence is heavily quenched. Upon partitioning into a hydrophobic environment, such as a lipid bilayer or a protein's hydrophobic pocket, its fluorescence quantum yield increases dramatically, and the emission maximum often undergoes a blue shift. This "turn-on" fluorescence response can be used to monitor processes that alter membrane hydrophobicity or permeability. For instance, the action of membrane-disrupting antibiotics can be assayed by measuring the increase in the probe's fluorescence as it gains access to the bacterial membrane.[12]

Caption: Workflow for assaying membrane permeability using a hydrophobic probe.

Building Block for Organic Electronics

Diarylamine structures are fundamental components in organic electronics, particularly as hole-transport materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and as building blocks for organic semiconductors.[1]

Causality of Function: The nitrogen atom's lone pair of electrons and the extensive π-conjugated systems of the aromatic rings facilitate the movement of positive charge carriers (holes). The non-coplanar structure of many diarylamines helps to prevent strong intermolecular π-π stacking, which can inhibit the formation of crystalline domains and promote stable amorphous films—a desirable property for device fabrication. This compound serves as a simple model and a synthetic precursor for more complex, high-performance materials used in these applications.

Intermediate in Chemical Synthesis

Historically, compounds like this compound have been used as intermediates in the synthesis of dyes and pigments, especially azo dyes.[4] While this application is more prevalent in industrial chemistry, the reactivity of the amine and the aromatic rings allows it to serve as a versatile starting material for the synthesis of more complex molecules in a research setting.

Toxicology and Safe Handling

While this compound itself has limited specific toxicological data, its constituent parts and related compounds warrant a cautious approach. 1-Naphthylamine is a known human carcinogen.[13][14] Therefore, this derivative should be handled as a potentially hazardous substance.

| Safety Aspect | Information and Recommendations | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [1] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention. | [1] |

| Handling | Use in a well-ventilated area or fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Handle as a potential carcinogen due to its structural similarity to 1-naphthylamine. | [15][16] |

| Storage | Store in a tightly sealed container in a cool, dry, dark place. The compound may be sensitive to air and light. Storage under an inert atmosphere is recommended for long-term stability. | [1] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat are mandatory. | [14][16] |

References

-

MySkinRecipes. This compound. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

PubChemLite. This compound (C17H15N). [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

American Society for Microbiology. Use of the Fluorescent Probe 1-N-Phenylnaphthylamine to Study the Interactions of Aminoglycoside Antibiotics with the Outer Membrane of Pseudomonas aeruginosa. [Link]

-

ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds. [Link]

-

Wikipedia. 1-Naphthylamine. [Link]

-

PubMed. Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa. [Link]

-

Indenta Chemicals. Material Safety Data Sheet 1-Naphthylamine. [Link]

-

Carl ROTH. Safety Data Sheet: 1-Naphthylamine. [Link]

-

PENTA chemicals. 1-Naphthylamine - SAFETY DATA SHEET. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. This compound [myskinrecipes.com]

- 5. PubChemLite - this compound (C17H15N) [pubchemlite.lcsb.uni.lu]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. cmdr.ubc.ca [cmdr.ubc.ca]

- 12. Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Naphthylamine | 134-32-7 [chemicalbook.com]

- 14. carlroth.com [carlroth.com]

- 15. indenta.com [indenta.com]

- 16. pentachemicals.eu [pentachemicals.eu]

N-(p-Tolyl)-1-naphthylamine CAS number 634-43-5

An In-Depth Technical Guide to N-(p-Tolyl)-1-naphthylamine (CAS 634-43-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, CAS number 634-43-5. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's properties, synthesis, applications, and safety protocols, grounding all information in established scientific principles and authoritative data.

Core Compound Characteristics

This compound, also known as 1-(p-Toluidino)naphthalene, is an aromatic secondary amine.[1][2][3][4] Its structure, featuring a naphthalene ring system linked to a p-tolyl group via a nitrogen atom, makes it a valuable intermediate and building block in various fields of organic synthesis.[1][2][5] It serves a critical role in producing more complex molecules, including dyes, antioxidants, and advanced materials for electronics.[1][6]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 634-43-5 | [1][6][7][8] |

| Molecular Formula | C₁₇H₁₅N | [1][2][6] |

| Molecular Weight | 233.31 g/mol | [1][2][6] |

| Appearance | White to off-white or light yellow to brown crystalline powder/solid.[1] | [1] |

| Melting Point | 76-79 °C | [1][7][8] |

| Boiling Point | 360 °C at 528 mmHg | [1][7][8] |

| Solubility | Soluble in methanol.[1] Insoluble in water.[9] | [1][9] |

| Storage | Room temperature, under inert gas, in a cool, dark place is recommended.[10] The compound can be air sensitive.[10] | [1][10] |

Synthesis Pathway: The Buchwald-Hartwig Amination

The formation of the C-N bond between the naphthalene and tolyl moieties is most effectively achieved through modern cross-coupling chemistry. The Buchwald-Hartwig amination stands out as the premier method for this transformation due to its high efficiency, functional group tolerance, and broad substrate scope, replacing harsher, traditional methods.[11][12] This palladium-catalyzed reaction provides a direct and reliable route to synthesize aryl amines like this compound.[11][13][14]

The core principle involves the oxidative addition of an aryl halide (or triflate) to a palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[13][14] The choice of phosphine ligand is critical for catalyst stability and reactivity, with bulky, electron-rich ligands often providing the best results.[11][14]

Synthesis Workflow Diagram

Sources

- 1. This compound [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. N-(p-Tolyl)naphthalen-1-amine | CymitQuimica [cymitquimica.com]

- 5. 1-(P-TOLUIDINO)NAPHTHALENE | 634-43-5 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 634-43-5 | CAS DataBase [chemicalbook.com]

- 8. 1-(P-TOLUIDINO)NAPHTHALENE CAS#: 634-43-5 [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound | 634-43-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to N-(p-Tolyl)-1-naphthylamine: Molecular Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of N-(p-Tolyl)-1-naphthylamine, a versatile aromatic amine with significant applications in materials science and as a key building block in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and potential applications of this and related compounds.

Introduction and Core Molecular Attributes

This compound is a secondary arylamine characterized by the fusion of a naphthalene ring system with a p-tolyl group via a nitrogen bridge. This structural arrangement imparts specific electronic and steric properties that are foundational to its utility in various scientific and industrial domains.

IUPAC Name and Molecular Structure

The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(4-methylphenyl)naphthalen-1-amine .[1]

The molecular structure consists of a naphthalene moiety linked at the 1-position to the nitrogen atom of a p-toluidine (4-methylaniline) unit.

Molecular Formula: C₁₇H₁₅N[2]

Canonical SMILES: CC1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32[2]

InChI Key: RWYRKFWBKGQTLU-UHFFFAOYSA-N[3]

The planarity of the naphthalene ring system combined with the rotational freedom of the tolyl group around the C-N bond influences its crystalline packing and photophysical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical for its handling, purification, and application in various experimental setups.

| Property | Value | Source(s) |

| Molecular Weight | 233.31 g/mol | [2][4] |

| Appearance | White to off-white or light yellow to brown crystalline powder/solid | [5][6] |

| Melting Point | 76-79 °C | [5][6] |

| Boiling Point | 360 °C at 528 mmHg | [5] |

| Purity (typical) | ≥96% (GC) | [4][5] |

| CAS Number | 634-43-5 | [4][7] |

Synthesis of this compound

The formation of the C-N bond between an aryl group and a naphthylamine is most effectively achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination stands out as the premier choice for this transformation due to its high efficiency, functional group tolerance, and broad substrate scope, circumventing the need for harsh conditions often associated with older methods like the Ullmann condensation.[2][3][8]

The Buchwald-Hartwig Amination: A Mechanistic Perspective

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[9][10] The catalytic cycle, a cornerstone of modern organometallic chemistry, involves a sequence of oxidative addition, ligand exchange, and reductive elimination steps at the palladium center. The choice of a bulky, electron-rich phosphine ligand is paramount as it promotes the reductive elimination step and stabilizes the catalytically active Pd(0) species.

Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol provides a generalized yet robust procedure for the synthesis of this compound.

Reaction Scheme:

1-Iodonaphthalene + p-Toluidine --(Pd catalyst, Ligand, Base)--> this compound

Materials:

-

1-Iodonaphthalene (or 1-Bromonaphthalene) (1.0 equiv)

-

p-Toluidine (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous, degassed toluene

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add palladium(II) acetate, Xantphos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen). The exclusion of oxygen and moisture is critical to prevent catalyst deactivation and side reactions.

-

Addition of Reactants: Add 1-iodonaphthalene and p-toluidine to the flask, followed by the addition of anhydrous, degassed toluene via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting materials.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the naphthalene and tolyl moieties, as well as a singlet for the methyl group protons around δ 2.3 ppm and a broad singlet for the N-H proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the 17 carbon atoms in the molecule, with the methyl carbon appearing around δ 21 ppm.[11]

-

FT-IR Spectroscopy: The infrared spectrum will exhibit a characteristic N-H stretching vibration in the range of 3350-3450 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching bands for the aromatic rings will appear in the 1500-1600 cm⁻¹ region.[12]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 233.31).

Applications in Research and Development

The unique electronic properties of this compound and its derivatives make them valuable in several areas of research and technology.

Materials Science and Organic Electronics

N-arylnaphthylamines are known for their hole-transporting properties.[13][14] This makes them promising candidates for use in organic light-emitting diodes (OLEDs) as a hole transport layer (HTL), facilitating the efficient injection and transport of positive charge carriers to the emissive layer. The thermal and morphological stability of these compounds are also advantageous for device longevity.[13]

Antioxidant Properties

Similar to other secondary aromatic amines like N-phenyl-1-naphthylamine, this compound is expected to function as an effective antioxidant.[15][16] It can act as a radical scavenger, inhibiting oxidative degradation in materials such as rubbers, plastics, and lubricants.[15][16]

Potential in Drug Discovery

The naphthylamine scaffold is a privileged structure in medicinal chemistry. Naphthyl derivatives have been investigated for a wide range of biological activities, including as antimicrobial and anticancer agents.[17][18] For instance, recent research has highlighted the potential of naphthyl derivatives as non-covalent inhibitors of the SARS-CoV papain-like protease (PLpro), a key enzyme in the viral replication cycle.[19] The this compound structure can serve as a core for the synthesis of new derivatives with potential therapeutic applications. The exploration of structure-activity relationships (SAR) of such derivatives is an active area of research.[18]

Caption: Key application areas of this compound.

Conclusion

This compound is a molecule of significant interest with a well-defined structure and accessible synthetic routes. Its utility spans from fundamental materials science research to its potential as a scaffold in the development of new therapeutic agents. This guide has provided a detailed overview of its synthesis, characterization, and key applications, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The continued exploration of this and related N-arylnaphthylamines is expected to yield further advancements in these fields.

References

-

PubChem. Compound Summary for CID 235835, this compound. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Xia & He Publishing Inc. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. [Link]

-

MySkinRecipes. This compound. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Amin, S. A., et al. (2021). Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery. Journal of Biomolecular Structure and Dynamics, 39(14), 5126-5141. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Stoitsov, D., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Crystals, 14(10), 871. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

OSHA. N-PHENYL-1-NAPHTHYLAMINE; N-PHENYL-2-NAPHTHYLAMINE. [Link]

-

NIST. 1-Naphthalenamine, N-phenyl-. [Link]

-

MDPI. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. [Link]

-

PubChem. Phenyl-1-naphthylamine. [Link]

-

ResearchGate. Electron Transport in Naphthylamine-Based Organic Compounds. [Link]

- Google Patents.

-

SpectraBase. N-phenyl-1-naphthylamine - Optional[MS (GC)] - Spectrum. [Link]

-

Scilit. Electron transport in naphthylamine-based organic compounds. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound | 634-43-5 | TCI EUROPE N.V. [tcichemicals.com]

- 7. scbt.com [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. scilit.com [scilit.com]

- 15. osha.gov [osha.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]

- 18. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of N-(p-Tolyl)-1-naphthylamine via Buchwald-Hartwig amination

<Step>

Step 1: Foundational Knowledge and Initial Search Queries

To construct an in-depth technical guide on the synthesis of N-(p-Tolyl)-1-naphthylamine via Buchwald-Hartwig amination, I started by establishing a foundational understanding of the topic. The core components are the specific reaction (Buchwald-Hartwig amination) and the target molecule (this compound). My initial search queries were designed to be broad, covering the general principles of the reaction, and then progressively narrowed down to the specific application.

Initial Search Queries:

-

"Buchwald-Hartwig amination mechanism"

-

"palladium catalysts for Buchwald-Hartwig amination"

-

"ligands for Buchwald-Hartwig cross-coupling"

-

"synthesis of N-aryl-1-naphthylamines"

-

"Buchwald-Hartwig amination of 1-halonaphthalenes"

-

"Buchwald-Hartwig amination with p-toluidine"

-

"experimental protocol for Buchwald-Hartwig amination"

Step 2: Analysis of Search Results and Information Synthesis

The initial searches yielded a wealth of information from various sources, including Wikipedia for a general overview, chemistry-specific websites like Chemistry LibreTexts and the Organic Chemistry Portal for more detailed mechanisms, and scholarly articles for in-depth studies and specific protocols.

Key takeaways from the search results:

-

Mechanism: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[1][2][3] This is a crucial point to explain in the guide.

-

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is critical.[4] Bulky, electron-rich ligands like XPhos, SPhos, and BINAP are often effective in promoting the reaction and preventing side reactions like β-hydride elimination.[1][5]

-

Base: A strong, non-nucleophilic base is required for the deprotonation step.[6][7] Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[8][9] The choice of base can also be influenced by the solvent.[6][7]

-

Reactants: For the synthesis of this compound, the reactants would be a 1-halonaphthalene (e.g., 1-bromonaphthalene or 1-iodonaphthalene) and p-toluidine. The reactivity of the aryl halide follows the trend I > Br > Cl.[9]

-

Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are commonly used.[9]

-

Reaction Conditions: Typical temperatures range from 80-110 °C under an inert atmosphere (argon or nitrogen).[3][9]

Step 3: Structuring the Technical Guide

Based on the synthesized information, I will structure the guide to logically flow from general principles to a specific, actionable protocol. The structure will be:

-

Introduction: Briefly introduce N-aryl-1-naphthylamines and their significance. Highlight the advantages of the Buchwald-Hartwig amination for their synthesis over traditional methods.

-

The Buchwald-Hartwig Amination: A Mechanistic Overview:

-

Explain the catalytic cycle in detail, supported by a custom-designed Graphviz diagram.

-

Discuss the critical roles of the palladium catalyst, phosphine ligand, and base, explaining why certain choices are made.

-

-

Synthesis of this compound: A Practical Protocol:

-

Provide a detailed, step-by-step experimental procedure.

-

Include a table summarizing the reagents, stoichiometry, and reaction conditions.

-

Create a Graphviz diagram illustrating the experimental workflow.

-

-

Troubleshooting and Optimization: Discuss common issues (e.g., low yield, side reactions) and provide actionable solutions based on the mechanistic understanding.

-

References: A comprehensive list of all cited sources with clickable URLs.

Step 4: Content Generation and Writing (incorporating E-E-A-T)

Now, I will start writing the content for each section, adopting the persona of a Senior Application Scientist. This means not just stating facts but explaining the reasoning behind them, drawing connections between theory and practice, and providing insights that would be valuable to a researcher in the field.

-

Expertise & Experience: When describing the choice of ligand, I will explain how the steric bulk and electron-donating properties of a ligand like XPhos facilitate the crucial reductive elimination step and prevent unwanted side reactions. This demonstrates a deeper understanding beyond just following a recipe.

-

Trustworthiness: The protocol will be presented as a "self-validating system." This means including details on how to monitor the reaction (e.g., by TLC or GC-MS), what to expect at each stage, and how to confirm the identity and purity of the final product.

-

Authoritative Grounding: I will use in-text citations to link claims to the search results. For example, when discussing the catalytic cycle, I will cite the sources that provide a detailed mechanistic explanation.

Step 5: Visualization and Formatting

As I write, I will create the mandatory visualizations using Graphviz.

-

Catalytic Cycle Diagram: This will be a directed graph showing the palladium species and the key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.

-

Experimental Workflow Diagram: This will be a flowchart-style diagram illustrating the sequence of steps in the experimental protocol, from reagent preparation to product isolation and purification.

I will also format the quantitative data (reagent amounts, reaction conditions, expected yield) into a clear and concise table.

Step 6: Final Review and Reference Compilation

Once the entire guide is written, I will conduct a thorough review to ensure:

-

Scientific Accuracy: All chemical structures, reaction mechanisms, and experimental details are correct.

-

Clarity and Cohesion: The guide is easy to understand for the target audience of researchers and scientists.

-

Completeness: All core requirements of the prompt have been met.

-

Reference Integrity: All in-text citations are correctly formatted and the final reference list is complete with titles, sources, and working URLs.

This systematic approach ensures that the final output is not just a collection of facts, but a well-structured, insightful, and technically sound guide that meets all the user's requirements. The use of multiple search queries and the synthesis of information from various sources provide a robust foundation for the content. The focus on explaining the "why" behind the "how" will fulfill the E-E-A-T requirements and provide genuine value to the intended audience.An In-depth Technical Guide to the Synthesis of this compound via Buchwald-Hartwig Amination

Foreword: Advancing Arylamine Synthesis

The synthesis of N-aryl-1-naphthylamines is of significant interest in medicinal chemistry and materials science, owing to their prevalence in pharmacologically active compounds and functional organic materials.[10] Historically, the construction of the C-N bond in these molecules has been challenging, often requiring harsh reaction conditions with limited substrate scope, such as those found in the Ullmann condensation.[5] The advent of the Buchwald-Hartwig amination has revolutionized this field, offering a versatile and efficient palladium-catalyzed cross-coupling method for the formation of C-N bonds under milder conditions.[1][11] This guide provides a comprehensive overview of the synthesis of this compound, a representative N-aryl-1-naphthylamine, via the Buchwald-Hartwig amination, with a focus on the underlying mechanistic principles and practical experimental considerations.

The Mechanism of Buchwald-Hartwig Amination: A Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[5] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][12]

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (1-bromonaphthalene) to a palladium(0) complex, forming a palladium(II) intermediate.[13][14] This is often the rate-determining step of the reaction.[14]

2. Amine Coordination and Deprotonation: The amine (p-toluidine) then coordinates to the palladium(II) complex.[6] A strong, non-nucleophilic base is crucial for deprotonating the coordinated amine, forming a palladium-amido complex.[6][7] The choice of base is critical and can be solvent-dependent.[6][7]

3. Reductive Elimination: The final step is reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the product, this compound, and regenerates the active palladium(0) catalyst.[1][3] The choice of phosphine ligand is critical to promote this step and suppress side reactions.[5]

Key Reaction Components and Their Rationale

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

| Component | Example | Role and Rationale |

| Palladium Precursor | Pd(OAc)₂ | A common and relatively air-stable source of palladium that is reduced in situ to the active Pd(0) catalyst. |

| Phosphine Ligand | XPhos | A bulky, electron-rich monophosphine ligand that promotes both the oxidative addition and the crucial reductive elimination steps, while minimizing side reactions. |

| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base that effectively deprotonates the coordinated amine without competing as a nucleophile.[8] |

| Aryl Halide | 1-Bromonaphthalene | The electrophilic partner in the cross-coupling reaction. Bromides are often a good balance of reactivity and stability. |

| Amine | p-Toluidine | The nucleophilic partner in the reaction. |

| Solvent | Toluene | An anhydrous, deoxygenated, non-polar solvent that is compatible with the catalyst system and reagents.[9] |

Experimental Protocol for the Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound via Buchwald-Hartwig amination.

Figure 2: Experimental workflow for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 1-Bromonaphthalene | 207.07 | 1.0 | 1.0 |

| p-Toluidine | 107.15 | 1.2 | 1.2 |

| Pd(OAc)₂ | 224.5 | 0.02 | 0.02 |

| XPhos | 476.65 | 0.04 | 0.04 |

| NaOtBu | 96.1 | 1.4 | 1.4 |

| Toluene (anhydrous) | - | - | - |

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).

-

Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

-

Addition of Reagents: Under a positive pressure of argon, add 1-bromonaphthalene (0.14 mL, 1.0 mmol) and p-toluidine (128.6 mg, 1.2 mmol) via syringe.

-

Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL) via syringe.

-

Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.[15][16][17]

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or No Product Yield | Inactive catalyst | Use fresh palladium precursor and ensure the phosphine ligand has not been oxidized. Consider using a pre-formed catalyst. |

| Suboptimal base | The choice of base can be critical.[8] Screen other bases such as K₃PO₄ or Cs₂CO₃. | |

| Incorrect solvent | Ensure the solvent is anhydrous and deoxygenated. | |

| Side Product Formation | Hydrodehalogenation of the aryl halide | This can be caused by β-hydride elimination.[1] The use of bulky ligands like XPhos is intended to minimize this. |

| Di-arylation of the amine | Less common, but can occur.[9] Optimize the stoichiometry of the reactants. |

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl-1-naphthylamines, such as this compound. A thorough understanding of the reaction mechanism and the roles of the various components is essential for successful and reproducible results. The protocol provided in this guide serves as a robust starting point for researchers in organic synthesis, medicinal chemistry, and materials science, and can be adapted for a wide range of substrates.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Singleton, D. A. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14696-14704. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

-

Singleton, D. A. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14696-14704. [Link]

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Curran, D. P., & Zhang, W. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 11(7), 514-529. [Link]

-

Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

-

Norrby, P.-O., & Johansson, M. J. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

-

PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]

-

Norrby, P.-O., & Johansson, M. J. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

-

Nolan, S. P. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

-

ResearchGate. (2007). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]

-

CatSci Ltd. Technical Piece: A Rational Approach to Buchwald-Hartwig Amination Optimisation. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

MySkinRecipes. This compound. [Link]

-

ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

-

Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7358. [Link]

-

James, T., et al. (2022). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 28(42), e202200780. [Link]

-

HDH Instruments. This compound, min 96%, 1 gram. [Link]

-

ResearchGate. Polymerization of 1-naphthylamine. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jk-sci.com [jk-sci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound [myskinrecipes.com]

- 16. calpaclab.com [calpaclab.com]

- 17. scbt.com [scbt.com]

A Comprehensive Guide to the Spectroscopic Characterization of N-(p-Tolyl)-1-naphthylamine

This technical guide provides an in-depth analysis of the spectroscopic properties of N-(p-Tolyl)-1-naphthylamine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. The methodologies and interpretations presented herein are grounded in established scientific principles and field-proven laboratory practices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₇H₁₅N, is a secondary aromatic amine that serves as a crucial building block in various chemical syntheses.[1][2] Its applications span from the creation of dyes and pigments to its use in the manufacturing of antioxidants for polymers.[3] A thorough understanding of its molecular structure and electronic properties is paramount for its effective utilization and for the quality control of its synthesis. Spectroscopic techniques are indispensable tools for this purpose, providing a non-destructive means to elucidate the compound's structural features and purity. This guide will delve into the theoretical and practical aspects of obtaining and interpreting the NMR, IR, and UV-Vis spectra of this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound, which consists of a naphthyl group and a p-tolyl group linked by a secondary amine, dictates its characteristic spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the N-H proton.[4]

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons which typically have longer relaxation times and weaker signals.[5]

-

Caption: A generalized workflow for NMR analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals for the aromatic protons, the N-H proton, and the methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.2 | Multiplet | 7H | Naphthyl protons |

| ~7.2-7.6 | Multiplet | 4H | Tolyl protons |

| ~5.5-6.5 | Broad Singlet | 1H | N-H |

| ~2.3 | Singlet | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum is expected to be complex due to the overlapping signals of the naphthyl and tolyl protons. The seven protons of the 1-naphthyl group and the four protons of the p-tolyl group will likely appear as a series of multiplets in the downfield region (approximately 7.2-8.2 ppm).[6] The N-H proton is expected to appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The methyl protons of the tolyl group should appear as a sharp singlet at around 2.3 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~140-145 | C-N (Tolyl) |

| ~135-140 | C-CH₃ (Tolyl) |

| ~134 | Quaternary C (Naphthyl) |

| ~120-130 | Aromatic CH (Naphthyl & Tolyl) |

| ~110-120 | Aromatic CH (Naphthyl & Tolyl) |

| ~20-22 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show a number of signals in the aromatic region (110-145 ppm).[7][8] The quaternary carbons, including the one attached to the nitrogen on the tolyl ring, the carbon bearing the methyl group, and the quaternary carbons of the naphthyl ring, will likely have lower intensities compared to the protonated carbons. The methyl carbon should appear as a distinct signal in the upfield region, around 20-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR

The FT-IR spectrum can be obtained using either the KBr pellet method for solid samples or Attenuated Total Reflectance (ATR).

-

KBr Pellet Method:

-

Thoroughly grind 1-2 mg of this compound with about 100-200 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[9]

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. This method requires minimal sample preparation.[1]

-

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3400 | N-H Stretch | Medium |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2950-2850 | Aliphatic C-H Stretch | Medium-Weak |

| ~1600, ~1500 | Aromatic C=C Stretch | Medium-Strong |

| ~1350-1250 | C-N Stretch | Strong |

| ~800-700 | Aromatic C-H Bend (out-of-plane) | Strong |

Interpretation of the IR Spectrum

The IR spectrum will be characterized by several key absorption bands. A medium-intensity band around 3400 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.[10] The region between 3100-3000 cm⁻¹ will show bands corresponding to the aromatic C-H stretching vibrations. The C-H stretching of the methyl group will appear in the 2950-2850 cm⁻¹ region. The aromatic C=C stretching vibrations will give rise to characteristic bands at approximately 1600 and 1500 cm⁻¹. A strong absorption band in the 1350-1250 cm⁻¹ range is expected for the C-N stretching of the aromatic amine.[11] Finally, strong bands in the fingerprint region (below 1000 cm⁻¹) will be due to out-of-plane C-H bending vibrations of the substituted aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Experimental Protocol: UV-Vis

-

Solution Preparation:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as ethanol or cyclohexane. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Prepare a blank solution using the same solvent.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the blank solution and another with the sample solution.

-

Record the spectrum over a range of approximately 200-400 nm.

-

Predicted UV-Vis Spectral Data

| λ_max (nm) | Electronic Transition |

| ~240-260 | π → π |

| ~310-330 | π → π |

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to be dominated by π → π* electronic transitions within the aromatic naphthyl and tolyl ring systems.[12] The extended conjugation provided by the naphthalene moiety will likely result in absorption maxima at longer wavelengths compared to a simple aniline derivative. Based on data for 1-naphthylamine, which shows an absorption maximum around 313 nm, it is anticipated that this compound will exhibit a primary absorption band in a similar region.[13] A second, higher-energy absorption band is also expected at a shorter wavelength, likely in the 240-260 nm range.

Conclusion

References

-

Aladdin Scientific. This compound, min 96%, 1 gram. [Link]

-

Chemistry Analytical Lab, FT-IR Spectroscopy. Sample preparation for FT-IR. [Link]

-

CRO SPLENDID LAB. This compound. [Link]

-

PubChemLite. This compound (C17H15N). [Link]

- Wielogorska, E., et al. (2006).

-

MySkinRecipes. This compound. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Oregon State University. 13-C NMR Chemical Shift Table. [Link]

-

ResearchGate. UV-Vis spectra of Na-Alg, 1-naphthylamine and Na-Alg-Naph. [Link]

-

PubChem. Di(naphthalen-1-yl)-N

4,N4'-diphenyl(1,1'-biphenyl)-4,4'-diamine. [Link] -

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

PubChem. 1-Naphthylamine. [Link]

-

ResearchGate. IR absorption spectra of (1) parent 1-naphthylamine and (2) the polymer, synthesized at the cathode. [Link]

-

Beilstein Journals. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

AIST. Spectral Database for Organic Compounds,SDBS. [Link]

-

OSHA. N-PHENYL-1-NAPHTHYLAMINE AND N-PHENYL-2-NAPHTHYLAMINE. [Link]

-

MDPI. Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 634-43-5 | TCI EUROPE N.V. [tcichemicals.com]

- 3. This compound [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 1-Naphthylamine(134-32-7) 13C NMR spectrum [chemicalbook.com]

- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Solubility Profile of N-(p-Tolyl)-1-naphthylamine: A Guide to Experimental Determination and Theoretical Prediction

An In-depth Technical Guide for Researchers

Abstract

N-(p-Tolyl)-1-naphthylamine, a key intermediate in the synthesis of dyes and antioxidants, presents unique challenges and opportunities in chemical processing due to its specific solubility characteristics.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, experimentally determining, and theoretically predicting the solubility of this compound in various organic solvents. Moving beyond a simple data repository, this document elucidates the causal mechanisms behind solubility phenomena, provides a robust, self-validating experimental protocol, and introduces theoretical models like Hansen Solubility Parameters (HSP) to empower rational solvent selection. By integrating foundational theory with practical, field-proven methodologies, this guide serves as an essential resource for optimizing crystallization, purification, and formulation processes involving this compound.

Introduction: The Critical Role of Solubility

This compound (CAS 634-43-5) is an aromatic amine of significant industrial interest, primarily serving as a building block in the manufacture of azo dyes and as an antioxidant in rubber and plastic products.[1] The efficiency of its synthesis, purification by crystallization, and formulation into final products is critically dependent on its interaction with solvents. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a fundamental prerequisite for process optimization, yield maximization, and quality control.

Poor solvent selection can lead to issues such as:

-

Low reaction rates and yields in synthesis.

-

Inefficient purification , resulting in impure final products.

-

Difficulties in formulation and product performance.

-

Unnecessary consumption of large solvent volumes , increasing both cost and environmental impact.

This guide provides the necessary theoretical and practical tools to systematically approach the solubility of this compound, enabling researchers to make informed, data-driven decisions in solvent selection.

Physicochemical Profile of this compound

Before exploring its behavior in solution, it is essential to understand the intrinsic properties of the solute itself. These parameters directly influence its interaction with solvent molecules.

| Property | Value | Reference |

| CAS Number | 634-43-5 | [2] |

| Molecular Formula | C₁₇H₁₅N | [2][3] |

| Molecular Weight | 233.31 g/mol | [1][2] |

| Appearance | White to off-white or light yellow to brown crystalline powder | [1][4] |

| Melting Point | 76-79 °C | [1][4] |

| Structure | A secondary aromatic amine with a naphthalene and a tolyl group | [3] |

The molecule's structure is key to its solubility. It possesses a large, nonpolar, and rigid aromatic system derived from the naphthalene and toluene moieties. The secondary amine group (-NH-) introduces a site for hydrogen bonding, albeit a single point, and contributes a degree of polarity. This amphiphilic nature—predominantly nonpolar but with a polar functional group—suggests that its solubility will be highly dependent on the specific nature of the solvent.

Theoretical Framework: Predicting Solubility with Hansen Parameters

The adage "like dissolves like" provides a useful starting point, but a more quantitative approach is required for scientific applications. The Hansen Solubility Parameters (HSP) offer a powerful predictive model based on the principle that substances with similar intermolecular forces are likely to be miscible.[5][6]

The total cohesive energy of a substance is divided into three components, each represented by a Hansen parameter (measured in MPa¹/²):

-

δD (Dispersion): Energy from van der Waals forces. For this compound, its large, polarizable aromatic rings suggest this will be a significant component.

-

δP (Polar): Energy from dipole-dipole interactions. The N-C bonds and the overall molecular shape will contribute to a moderate dipole moment.

-

δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds. The secondary amine group can act as a hydrogen bond donor, making this parameter crucial when considering protic solvents like alcohols.[7]

The total Hildebrand solubility parameter (δt) is related to the HSP by the equation: δt² = δD² + δP² + δH² [6]

A solvent is considered "good" for a particular solute if their HSP values are close. The "distance" (Ra) between the HSP coordinates of a solvent and a solute in 3D Hansen space can be calculated to quantify this similarity.[5] A smaller Ra value indicates a higher likelihood of good solubility.[5] While the exact HSP values for this compound are not published, they can be estimated using group contribution methods or determined experimentally by testing its solubility in a range of characterized solvents.

Logical Relationship of Hansen Solubility Parameters

The following diagram illustrates the concept of predicting solubility by matching the Hansen parameters of the solute and solvent.

Caption: Predicting solubility by calculating the distance between solute and solvent Hansen parameters.

Experimental Protocol: Isothermal Equilibrium Solubility Method

To obtain reliable, quantitative solubility data, the isothermal equilibrium (or shake-flask) method is the gold standard. It is a robust and self-validating technique that measures the concentration of a saturated solution at a specific temperature.

Materials and Reagents

-

Solute: this compound, purity ≥96%[2]

-

Solvents: A selection of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, acetonitrile, N,N-Dimethylformamide (DMF), tetrahydrofuran (THF)).

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Thermostatic shaker or incubator capable of maintaining constant temperature (±0.1 °C)

-

Syringes (1 mL or 5 mL)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound solid to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24-48 hours is typical, but this should be confirmed by taking measurements at successive time points (e.g., 24h, 36h, 48h) until the concentration no longer changes.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest in the thermostat for at least 2-4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Avoid disturbing the solid at the bottom.

-

Filtration: Immediately pass the sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved micro-particles.

-

Dilution & Analysis: Accurately weigh the filtered sample, then dilute it with a suitable mobile phase for HPLC analysis. Quantify the concentration of this compound against a pre-prepared calibration curve. Studies on similar aromatic amines frequently use methods like HPLC for precise quantification.[8]

-

Calculation: The mole fraction solubility (x) can be calculated using the masses of the solute and solvent and their respective molecular weights.

Experimental Workflow Diagram

The following diagram outlines the key stages of the isothermal equilibrium solubility determination process.

Sources

- 1. This compound [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. PubChemLite - this compound (C17H15N) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 634-43-5 | TCI EUROPE N.V. [tcichemicals.com]

- 5. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

N-(p-Tolyl)-1-naphthylamine: A Comprehensive Technical Guide for the Advanced Organic Chemist

Executive Summary: N-(p-Tolyl)-1-naphthylamine is a sterically hindered secondary aromatic amine that has emerged as a cornerstone organic building block in materials science and chemical synthesis. Its rigid naphthyl group combined with the functionalizable tolyl moiety imparts unique photophysical and electrochemical properties, making it a privileged scaffold for advanced applications. This guide provides an in-depth exploration of its synthesis, core properties, and critical role in the development of next-generation organic electronics and fluorescent probes. We offer detailed, field-proven protocols and mechanistic insights to empower researchers in leveraging this versatile molecule to its full potential.

Core Physicochemical and Spectroscopic Properties

This compound, with CAS Number 634-43-5, is an air-stable, solid organic compound.[1][2] Its structural fusion of a naphthalene ring and a p-toluidine creates a molecule with significant steric hindrance and a well-defined electronic profile. These characteristics are fundamental to its utility, influencing everything from its solid-state morphology in thin films to its solubility in organic solvents.

The key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 634-43-5 | [1][3] |

| Molecular Formula | C₁₇H₁₅N | [1][3][4] |

| Molecular Weight | 233.31 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 76-78 °C | [5] |

| Boiling Point | 360 °C @ 528 mmHg | [5] |

| Purity (Typical) | ≥96% | [1][5] |

| Solubility | Soluble in methanol and other common organic solvents | [5] |

| Primary Applications | Dye Intermediate, Antioxidant, Optoelectronic Material, Semiconductor Building Block | [3][5] |

Spectroscopically, the compound is notable for its fluorescence, a characteristic it shares with its close analog, N-phenyl-1-naphthylamine (NPN).[6][7] This fluorescence is highly sensitive to the polarity of its microenvironment, a phenomenon known as solvatochromism. In aqueous, polar environments, the molecule exhibits weak fluorescence. However, upon partitioning into a hydrophobic environment, such as the interior of a lipid bilayer or a polymer matrix, its quantum yield increases dramatically, leading to a strong fluorescent signal.[7][8] This property is the basis for its use as a probe for membrane permeability and protein-ligand binding studies.[8]

Synthesis via Palladium-Catalyzed Cross-Coupling

While historical syntheses involved high-temperature condensations of 1-naphthylamine with p-toluidine using catalysts like iodine or sulfanilic acid, these methods often require harsh conditions and result in lower yields.[9] The modern, preferred method for synthesizing this compound and its derivatives is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers superior functional group tolerance, milder reaction conditions, and consistently high yields.[10][11]

The reaction couples an aryl halide (or triflate) with an amine. In this case, 1-bromonaphthalene is coupled with p-toluidine. The choice of phosphine ligand is critical for the reaction's success, with bulky, electron-rich ligands generally providing the best results by promoting the key reductive elimination step.[12][13]

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The catalytic cycle is a well-established sequence involving a Pd(0)/Pd(II) redox couple. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1-bromonaphthalene), inserting into the carbon-halogen bond to form a Pd(II) complex.

-

Ligand Exchange/Amine Coordination: The amine (p-toluidine) coordinates to the Pd(II) center.

-

Deprotonation: A base (e.g., sodium tert-butoxide) removes a proton from the coordinated amine, forming a palladium amide complex.

-

Reductive Elimination: This is the final, product-forming step. The C-N bond is formed, releasing the desired this compound product and regenerating the active Pd(0) catalyst.[10][12]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for a laboratory-scale synthesis. As with all chemical reactions, appropriate personal protective equipment (PPE) must be worn, and the procedure should be conducted in a well-ventilated fume hood.

Reagents & Equipment:

-

1-Bromonaphthalene (1.0 eq)

-

p-Toluidine (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Racemic-BINAP (0.03 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Inert atmosphere supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add sodium tert-butoxide, p-toluidine, palladium(II) acetate, and racemic-BINAP.

-

Solvent & Reagent Addition: Add anhydrous toluene to the flask, followed by 1-bromonaphthalene via syringe.

-

Reaction: The flask is sealed and the mixture is heated to 100 °C with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Quench with the addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Applications as a Core Organic Building Block

The true value of this compound lies in its application as a versatile precursor for more complex functional molecules.

In Materials Science: Precursor to Hole-Transporting Materials

In the field of organic electronics, particularly Organic Light-Emitting Diodes (OLEDs), efficient charge transport is paramount. Hole-transporting materials (HTMs) are essential components that facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer.

This compound serves as a foundational building block for many high-performance HTMs, such as the widely used NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine).[14] The diarylamine motif is critical for this function due to:

-

High Hole Mobility: The nitrogen lone pair contributes to an electron-rich system that can be easily oxidized, and this positive charge can be delocalized across the aromatic rings, facilitating charge hopping.[14]

-

Thermal and Morphological Stability: The bulky, non-planar structure of these molecules inhibits crystallization, promoting the formation of stable amorphous glass films required for uniform device performance.[14]

-

High Triplet Energy: This property is crucial in phosphorescent OLEDs (PHOLEDs) to prevent unwanted energy transfer from the emissive dopant to the transport layer, thereby ensuring high efficiency.

As a Fluorescent Probe for Membrane Integrity